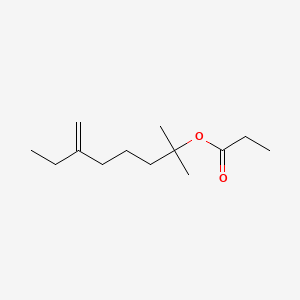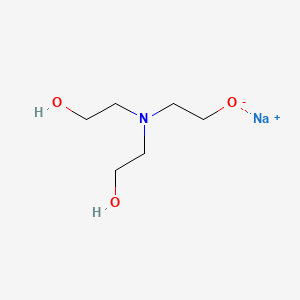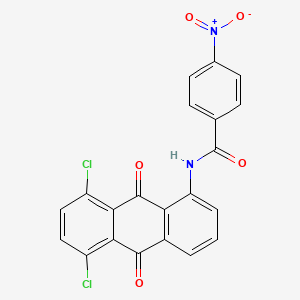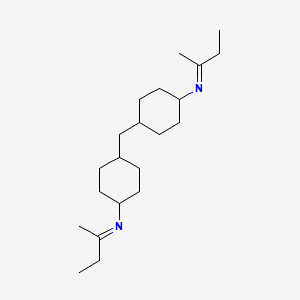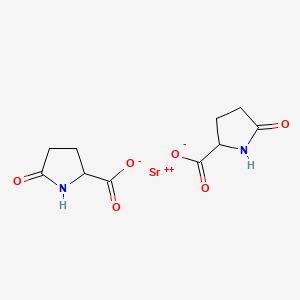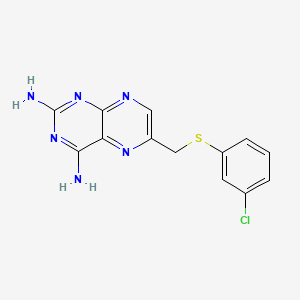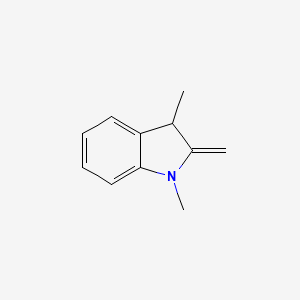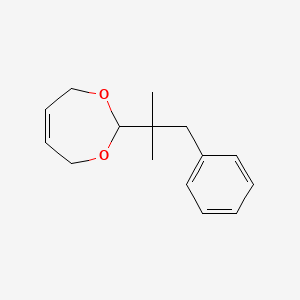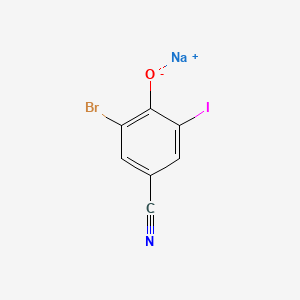![molecular formula C22H15N5O5 B12666259 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol CAS No. 82980-51-6](/img/structure/B12666259.png)
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s molecular formula is C22H15N5O5, and it has a molecular weight of 429.4 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol typically involves a multi-step process. The initial step often includes the nitration of phenol to produce 2,4-dinitrophenol. This is followed by a diazotization reaction where the phenylamino group is introduced. The final step involves coupling the diazonium salt with 1-naphthylamine under controlled conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under acidic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of ester or sulfonate derivatives.
Aplicaciones Científicas De Investigación
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in electron transfer reactions. The nitro groups act as electron-withdrawing groups, making the compound highly reactive in redox reactions. This property is exploited in various applications, including its use as a redox indicator in analytical chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.
1-Naphthylamine: Used in the synthesis of dyes and pigments.
Phenylhydrazine: Employed in the preparation of azo dyes.
Uniqueness
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is unique due to its combination of nitro and azo functional groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Propiedades
Número CAS |
82980-51-6 |
|---|---|
Fórmula molecular |
C22H15N5O5 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
2-[(2-anilinonaphthalen-1-yl)diazenyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C22H15N5O5/c28-22-19(12-16(26(29)30)13-20(22)27(31)32)24-25-21-17-9-5-4-6-14(17)10-11-18(21)23-15-7-2-1-3-8-15/h1-13,23,28H |
Clave InChI |
PSRILCAZECMWDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


